molecular formula C6H2Cl2FNO B13130302 6-Chloro-5-fluoronicotinoyl chloride CAS No. 78686-85-8

6-Chloro-5-fluoronicotinoyl chloride

Cat. No.: B13130302
CAS No.: 78686-85-8
M. Wt: 193.99 g/mol
InChI Key: FKRLFHNLVXWQFF-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoronicotinoyl chloride (CAS 78686-85-8) is a valuable nicotinic acid derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research . Its molecular formula is C6H2Cl2FNO, with a molecular weight of 193.99 g/mol . The compound is particularly useful for the preparation of novel salicylamide compounds, which have shown promising antitumor activity in research settings. Specifically, derivatives synthesized from this chloride have demonstrated inhibitory effects on cancer cell lines, including endometrial carcinoma and lung cancer cells . The presence of both chlorine and fluorine atoms on the pyridine ring, along with the highly reactive acid chloride group, makes this compound an excellent substrate for nucleophilic substitution reactions and amide bond formation, enabling researchers to efficiently create diverse chemical libraries for biological screening . This product is intended for research and development purposes in laboratory settings only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78686-85-8

Molecular Formula

C6H2Cl2FNO

Molecular Weight

193.99 g/mol

IUPAC Name

6-chloro-5-fluoropyridine-3-carbonyl chloride

InChI

InChI=1S/C6H2Cl2FNO/c7-5-4(9)1-3(2-10-5)6(8)11/h1-2H

InChI Key

FKRLFHNLVXWQFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 5 Fluoronicotinoyl Chloride

Retrosynthetic Analysis of 6-Chloro-5-fluoronicotinoyl chloride

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing key bond disconnections and functional group interconversions.

Disconnection Strategies for the Acyl Chloride Moiety

The most logical and common retrosynthetic step for an acyl chloride is a functional group interconversion (FGI) back to its corresponding carboxylic acid. Acyl chlorides are typically synthesized from carboxylic acids in a single, high-yielding step due to the reactivity of the carboxyl group. chadsprep.comchemguide.co.uk

This primary disconnection simplifies the synthetic challenge from the formation of the acyl chloride to the synthesis of the more stable carboxylic acid precursor. The forward reaction, converting the carboxylic acid to the acyl chloride, can be achieved using several standard chlorinating agents. chemguide.co.ukcommonorganicchemistry.com

Table 1: Common Reagents for Conversion of Carboxylic Acids to Acyl Chlorides

ReagentFormulaByproductsTypical Conditions
Thionyl ChlorideSOCl₂SO₂(g), HCl(g)Neat or in solvent, reflux
Oxalyl Chloride(COCl)₂CO(g), CO₂(g), HCl(g)DCM solvent, catalytic DMF, RT
Phosphorus PentachloridePCl₅POCl₃, HCl(g)Neat or in solvent, cold
Phosphorus TrichloridePCl₃H₃PO₃Neat or in solvent

This interactive table summarizes common reagents used to synthesize acyl chlorides from carboxylic acids. Data sourced from chemguide.co.ukcommonorganicchemistry.com

Synthesis Routes to 6-Chloro-5-fluoronicotinic Acid Precursors

The synthesis of the key precursor, 6-Chloro-5-fluoronicotinic acid, requires precise control over the placement of halogen atoms on the nicotinic acid framework. The relative positions of the substituents (a carboxylic acid at C3, fluorine at C5, and chlorine at C6) dictate the synthetic strategy, which must rely on regioselective halogenation methods.

Regioselective Halogenation Strategies for Nicotinic Acid Derivatives

Regioselective halogenation is a critical technique for controlling the specific position of halogen atom introduction into a molecule. numberanalytics.com The electronic properties of the pyridine (B92270) ring, influenced by the nitrogen heteroatom and existing substituents, determine the outcome of halogenation reactions.

Introducing a fluorine atom at a specific position on a pyridine ring can be challenging due to the high reactivity of many fluorinating agents. researchgate.net Several methodologies have been developed to achieve regioselectivity.

Direct C-H Fluorination : This modern approach aims to directly replace a hydrogen atom with fluorine. Reagents like silver(II) fluoride (B91410) (AgF₂) have been shown to be effective for the fluorination of pyridines. These reactions exhibit a strong preference for fluorination at the C-H bond adjacent to the ring nitrogen (the 2- or 6-position). researchgate.netorgsyn.orgpkusz.edu.cn Achieving fluorination at the 5-position of a nicotinic acid derivative would likely require specialized directing groups or specific substrate electronics, as direct fluorination at the 3- or 5-position is less common. acs.org The presence of a carboxylic acid group, which is an electron-withdrawing group, can also deactivate the ring and complicate direct fluorination reactions. acs.org

Building Block Approach : A more traditional and often more reliable method for controlling regiochemistry is to construct the pyridine ring from smaller, pre-fluorinated starting materials. google.comgoogle.com This strategy embeds the fluorine atom in the desired position from the outset, avoiding issues with the selectivity of late-stage fluorination.

Nucleophilic Aromatic Substitution (SNAr) : If a suitable leaving group (like a chloro or nitro group) is present at the 5-position, it can potentially be displaced by a fluoride source, such as potassium fluoride, although such reactions on electron-deficient pyridine rings require specific activating groups to proceed efficiently.

Table 2: Selected Fluorination Methodologies for Pyridine Rings

MethodologyReagent(s)Typical Position of FluorinationNotes
Direct C-H FluorinationSilver(II) Fluoride (AgF₂)2- or 6- (adjacent to N)High selectivity for positions alpha to the nitrogen heteroatom. researchgate.netacs.org
Building Block SynthesisVarious pre-fluorinated precursorsAny positionRegiochemistry is controlled by the structure of the starting materials. google.comgoogle.com
Diazotization-FluorinationAnhydrous HF from aminopyridinesPosition of the original amino groupA classic method for introducing fluorine.

This interactive table provides an overview of methods for the regioselective fluorination of pyridine rings.

Introducing a chlorine atom at the 6-position of the nicotinic acid scaffold is often more straightforward than fluorination, with several well-established methods available.

Chlorination of Hydroxypyridines : One of the most common and robust methods for introducing a chlorine atom at the 2- or 6-position of a pyridine ring is the chlorination of the corresponding 2- or 6-hydroxypyridine (which exists in tautomeric equilibrium with the pyridone form). nih.gov Reagents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), are highly effective for this transformation. nih.govresearchgate.netsci-hub.se A plausible synthetic route to 6-Chloro-5-fluoronicotinic acid would therefore involve the synthesis of 5-Fluoro-6-hydroxynicotinic acid, followed by chlorination with POCl₃.

From Pyridine-N-oxides : The formation of a pyridine-N-oxide activates the ring for substitution. Chlorination of a nicotinic acid N-oxide can lead to the introduction of a chlorine atom at the 2- or 6-position. oriprobe.com

High-Temperature Chlorination : Direct chlorination of pyridine derivatives with chlorine gas (Cl₂) at high temperatures can be used, although this method may lack selectivity and is less suitable for complex, functionalized substrates. google.com

Table 3: Selected Chlorination Methodologies for Pyridine Rings

MethodologyReagent(s)Typical Position of ChlorinationNotes
From HydroxypyridinesPhosphorus Oxychloride (POCl₃)2- or 6-A widely used, high-yielding method for converting hydroxypyridines to chloropyridines. nih.govresearchgate.net
From Pyridine-N-oxidesPOCl₃ or SO₂Cl₂2- or 6-N-oxide activation facilitates chlorination at positions alpha to the nitrogen. oriprobe.comgoogle.com
Direct ChlorinationChlorine (Cl₂)VariousTypically requires high temperatures and may result in mixtures of products. google.com

This interactive table summarizes common methods used for the regioselective chlorination of pyridine rings.

Functional Group Interconversion Approaches for Pyridine Substitution

The synthesis of substituted pyridines like 6-chloro-5-fluoronicotinic acid relies heavily on functional group interconversion (FGI) strategies. These methods allow for the introduction of desired substituents onto the pyridine ring by transforming existing functional groups. A key transformation in this context is the conversion of hydroxyl groups to chloro groups. For instance, dihydroxypyridine derivatives can be converted into their corresponding dichlorinated counterparts. google.com This is often accomplished using powerful chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comvanderbilt.edu

Another critical FGI is the introduction of a fluorine atom, which can be more complex. Nucleophilic aromatic substitution (SNAr) is a common pathway where a good leaving group, such as a chlorine atom, is displaced by a fluoride source. uark.edu The reactivity in such reactions is highly dependent on the position of the substituents on the pyridine ring. For SNAr reactions on halopyridines, the reaction of a 2-fluoropyridine (B1216828) is significantly faster than that of a 2-chloropyridine, indicating that fluorine can also be an effective leaving group under certain conditions. nih.gov The synthesis may also involve the transformation of other functional groups, such as the conversion of an aldehyde to a nitrile, which can then be hydrolyzed to a carboxylic acid. chemicalbook.com

Multi-Step Synthetic Sequences for 6-Chloro-5-fluoronicotinic Acid

The construction of 6-chloro-5-fluoronicotinic acid typically involves a multi-step synthetic sequence, as direct halogenation of the parent nicotinic acid is often unselective. A plausible route begins with a pre-functionalized pyridine ring, upon which the required chloro, fluoro, and carboxylic acid groups (or their precursors) are sequentially introduced.

One potential strategy involves starting with a compound like 2,6-dihydroxy-5-fluoronicotinic acid or its ester. A one-step conversion using phosphorus oxychloride in the presence of a lithium reagent can transform this precursor into 2,6-dichloro-5-fluoronicotinoyl chloride. google.com Subsequent selective reduction or functional group manipulation would be required to replace the chlorine at the 2-position, which is a non-trivial step.

An alternative pathway could begin with a commercially available chloropyridine, such as 6-chloronicotinic acid. prepchem.comchemicalbook.com The subsequent introduction of the fluorine atom at the 5-position would be the key challenge. This might be achieved through a sequence involving nitration, reduction to an amine, a Schiemann reaction, or other advanced fluorination techniques. Each step requires careful optimization of reaction conditions to achieve the desired regioselectivity and yield. The final step in any sequence leading to the acid is often the hydrolysis of a precursor functional group, such as a nitrile or an ester, to the carboxylic acid.

Acyl Chloride Formation from 6-Chloro-5-fluoronicotinic Acid

The conversion of the carboxylic acid group of 6-chloro-5-fluoronicotinic acid into a more reactive acyl chloride is a critical activation step for subsequent reactions, such as amide or ester formation. wikipedia.org This transformation is typically achieved by treating the carboxylic acid with a suitable chlorinating agent. Several standard laboratory methods are available for this purpose, each with distinct advantages and reaction conditions. chemguide.co.uk

Thionyl Chloride Mediated Acyl Chlorination Conditions

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. youtube.com The reaction proceeds readily, often by heating the carboxylic acid in neat thionyl chloride or in an inert solvent like toluene (B28343) or dichloromethane (B109758). A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. chemguide.co.ukyoutube.com For sensitive substrates, the reaction can be catalyzed by a few drops of N,N-dimethylformamide (DMF). reddit.com

Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

Oxalyl Chloride Mediated Acyl Chlorination Protocols

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides. wikipedia.org It is often considered a milder and more selective alternative to thionyl chloride, making it suitable for substrates with sensitive functional groups. wikipedia.orgresearchgate.net The reaction is typically performed in an inert solvent such as dichloromethane or benzene (B151609) at room temperature. researchgate.net This conversion is almost always catalyzed by a small amount of DMF, which reacts with oxalyl chloride to form the Vilsmeier reagent, the active chlorinating species. wikipedia.orgyoutube.com Similar to thionyl chloride, the byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and HCl—are all volatile gases, facilitating an easy workup. sci-hub.se

Reaction Scheme (with DMF catalyst): R-COOH + (COCl)₂ --(DMF)--> R-COCl + CO (g) + CO₂ (g) + HCl (g)

Phosphoryl Chloride and Phosphorus Pentachloride Based Routes

Phosphorus chlorides are classic reagents for acyl chloride synthesis. Phosphorus pentachloride (PCl₅) is a solid that reacts vigorously with carboxylic acids, typically without the need for a solvent, although one can be used. chemguide.co.ukwikipedia.org The reaction yields the desired acyl chloride along with phosphorus oxychloride (POCl₃) and HCl. chemguide.co.uknih.gov A significant drawback is that the liquid byproduct, POCl₃, has a boiling point that can be close to that of the product, potentially complicating purification by distillation. chemguide.co.uk

Reaction Scheme (PCl₅): R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g)

Phosphoryl chloride (POCl₃) is generally less reactive than PCl₅ for this specific transformation but can be used, particularly in industrial settings or for specific substrates like converting salts of carboxylic acids. wikipedia.orgchemeurope.com In some specialized syntheses, such as those starting from dihydroxy-nicotinates, POCl₃ can effect both the chlorination of the pyridine ring and the formation of the acyl chloride in a single step. google.com

Alternative Reagents and Optimized Conditions for Acyl Chlorination of 6-Chloro-5-fluoronicotinic Acid

While thionyl chloride and oxalyl chloride are the most common reagents, other methods exist for the synthesis of acyl chlorides. The Appel reaction, for example, uses a combination of triphenylphosphine (B44618) (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) to convert alcohols to alkyl chlorides, and a similar principle can be applied to carboxylic acids. vanderbilt.edu Another alternative is the use of cyanuric chloride (trichlorotriazine), which can convert carboxylic acids to acyl chlorides under relatively mild conditions. researchgate.net For specialized applications requiring neutral conditions, reagents such as 1-chloro-N,N,2-trimethyl-1-propenylamine can be employed. sigmaaldrich.com The choice of reagent for the acyl chlorination of 6-chloro-5-fluoronicotinic acid would depend on factors like scale, functional group tolerance, and desired purity, with oxalyl chloride/DMF often being the preferred method for laboratory-scale synthesis due to its mildness and the volatility of its byproducts.

Table 1: Comparison of Common Acyl Chlorination Reagents

ReagentFormulaTypical ConditionsByproductsAdvantagesDisadvantages
Thionyl ChlorideSOCl₂Neat or inert solvent, often heatedSO₂, HClInexpensive, volatile byproductsHarsh conditions, corrosive
Oxalyl Chloride(COCl)₂Inert solvent, catalytic DMF, room temp.CO, CO₂, HClMild, selective, volatile byproductsMore expensive than SOCl₂
Phosphorus PentachloridePCl₅Neat or inert solvent, room temp.POCl₃, HClHighly reactiveSolid reagent, liquid byproduct (POCl₃) complicates purification
Phosphoryl ChloridePOCl₃Higher temperatures, sometimes with catalystH₃PO₄ (after hydrolysis)Can chlorinate other groups simultaneouslyLess reactive for simple acid conversion

Kinetic and Thermodynamic Considerations in Acyl Chlorination for this compound Production

The production of this compound from its corresponding carboxylic acid is a nucleophilic acyl substitution reaction. masterorganicchemistry.com A common and effective method involves the use of thionyl chloride (SOCl₂). wikipedia.orgchemguide.co.ukchemguide.co.uk The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by a chloride ion. libretexts.orgchemistrysteps.comlibretexts.org

The kinetics of this reaction are governed by the concentration of the reactants and the temperature. The reaction rate is dependent on the electrophilicity of the carbonyl carbon of the carboxylic acid and the nucleophilicity of the chlorinating agent. The rate can be described by the Eyring-Polanyi equation, which links the reaction rate constant to thermodynamic activation parameters. wikipedia.org

k = (κkₑT/h)e(-ΔG‡/RT)

Where:

k is the reaction rate constant

κ is the transmission coefficient

kₑ is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation (ΔG‡) is composed of both enthalpic (ΔH‡) and entropic (ΔS‡) components: ΔG‡ = ΔH‡ - TΔS‡.

Enthalpy of Activation (ΔH‡): This represents the energy barrier that must be overcome for the reaction to proceed. It is related to the strength of the bonds that are broken and formed during the transition state. In the reaction with thionyl chloride, this involves the initial attack of the carboxylic acid on the sulfur atom and the subsequent elimination steps. masterorganicchemistry.com The reaction is often exothermic, but still requires an initial input of energy to reach the transition state. youtube.com

Table 1: Influence of Thermodynamic Parameters on Acyl Chlorination Rate
ParameterDescriptionEffect on Reaction Rate
Enthalpy of Activation (ΔH‡)The minimum energy required for reactants to transform into the transition state.A lower ΔH‡ leads to a faster reaction rate as more molecules possess the necessary energy to react.
Entropy of Activation (ΔS‡)The change in the degree of randomness between the reactants and the transition state.A positive ΔS‡ (more disorder in the transition state) increases the reaction rate. A negative ΔS‡ (more order) decreases it.
Gibbs Free Energy of Activation (ΔG‡)The overall energy barrier of the reaction, combining enthalpy and entropy.A lower ΔG‡ results in a higher reaction rate constant and a faster reaction.
Temperature (T)A measure of the average kinetic energy of the molecules.Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier.

Purification Strategies for Synthetic Intermediates and Final this compound

Purification is a critical stage in ensuring the high quality of the final this compound product and its solid intermediate, 6-chloro-5-fluoronicotinic acid. The choice of method depends on the physical state of the compound and the nature of the impurities.

Vacuum Distillation Techniques for Purity Enhancement

The final product, this compound, is expected to be a high-boiling liquid. Acyl chlorides, in general, have lower boiling points than their parent carboxylic acids due to the absence of hydrogen bonding. chemguide.co.uk However, the molecular weight and polarity of this specific compound suggest a boiling point that may be high enough to risk thermal decomposition at atmospheric pressure.

Vacuum distillation is the preferred method for purifying such compounds. By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a lower temperature. This minimizes the risk of decomposition and the formation of unwanted byproducts. The process effectively separates the acyl chloride from less volatile starting materials (unreacted carboxylic acid) and more volatile impurities (residual chlorinating agent like thionyl chloride, which has a boiling point of 76 °C). wikipedia.org

Table 2: Key Aspects of Vacuum Distillation for this compound
Parameter/ComponentDescriptionSignificance
Reduced PressureThe pressure inside the distillation apparatus is lowered using a vacuum pump.Lowers the boiling point of the compound, preventing thermal degradation.
Fractionating ColumnA column packed with material that provides a large surface area for repeated vaporization-condensation cycles.Enhances the separation efficiency between compounds with close boiling points.
Cold TrapA cooled trap placed between the distillation apparatus and the vacuum pump.Protects the vacuum pump from corrosive vapors like HCl and SO₂.
Inert AtmosphereThe distillation is often conducted under an inert gas like nitrogen or argon.Prevents the highly reactive acyl chloride from reacting with atmospheric moisture.

Recrystallization Procedures for Solid Intermediates

The precursor, 6-chloro-5-fluoronicotinic acid, is a solid compound. Recrystallization is a powerful technique for purifying solid intermediates like this. ul.pt The process relies on the principle that the solubility of a solid in a solvent generally increases with temperature.

The procedure involves dissolving the crude solid in a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities that are present in smaller amounts remain dissolved in the solvent (mother liquor). The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound. google.com For nicotinic acid derivatives, water and various organic solvents like ethanol (B145695) can be effective. ul.ptorgsyn.org

Table 3: Solvent Selection Criteria for Recrystallization
PropertyIdeal CharacteristicRationale
Solubility GradientHigh solubility at high temperature, low solubility at low temperature.Maximizes the recovery of the pure compound upon cooling.
InertnessShould not react with the solute (e.g., 6-chloro-5-fluoronicotinic acid).Prevents the formation of byproducts and loss of the desired compound.
VolatilityModerately volatile.Allows for easy removal from the purified crystals by drying.
Impurity SolubilityImpurities should be either highly soluble or insoluble at all temperatures.Ensures impurities remain in the mother liquor or can be filtered out from the hot solution.

Chromatographic Purification Methods for Reaction Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For the purification of this compound and related pyridine derivatives, liquid chromatography is particularly useful. helixchrom.com

Column Chromatography: This is a common preparative technique where the reaction mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or mixture of solvents (the mobile phase) is used to move the components through the column at different rates based on their differing affinities for the stationary and mobile phases. This allows for the separation of the desired product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): For analytical purposes or small-scale purification, HPLC offers higher resolution and speed. helixchrom.com By using a mixed-mode column, it is possible to separate various pyridine derivatives with good peak shape and resolution. helixchrom.com

Table 4: Comparison of Chromatographic Methods for Pyridine Derivatives
MethodPrincipleApplicationAdvantages
Column ChromatographySeparation based on differential adsorption to a solid stationary phase.Preparative scale purification of the final product or intermediates.Cost-effective, scalable for larger quantities.
Thin-Layer Chromatography (TLC)Similar principle to column chromatography but on a flat plate.Rapid monitoring of reaction progress and selection of solvent systems.Fast, requires minimal material.
High-Performance Liquid Chromatography (HPLC)Uses high pressure to pass the mobile phase through a column with smaller particles.Purity analysis and small-scale purification.High resolution, speed, and sensitivity.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. rasayanjournal.co.inresearchgate.net This involves considerations such as atom economy, the use of safer solvents, and minimizing waste. nih.govjocpr.com

Solvent Selection and Reduction Strategies

Green chemistry encourages the use of safer, more environmentally benign solvents. acs.org Strategies for improving the solvent profile of the this compound synthesis include:

Solvent Minimization: The reaction to form the acyl chloride can often be performed using the chlorinating agent (e.g., thionyl chloride) neat, using it as both reactant and solvent. reddit.com This eliminates the need for an additional solvent, reducing waste and simplifying workup.

Selection of Greener Solvents: If a solvent is necessary, alternatives to chlorinated hydrocarbons should be considered. Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, or high-boiling point ethers that are less volatile, may be suitable options. The selection should be based on a comprehensive assessment of safety, health, and environmental criteria.

Atom Economy: The reaction with thionyl chloride has a moderate atom economy, as it produces SO₂ and HCl as byproducts. wikipedia.orgrsc.org While these are gaseous and easily removed, their potential environmental impact must be managed, for instance, through the use of scrubbers. researchgate.net Exploring alternative chlorinating agents that offer a higher atom economy is an area of ongoing research in green chemistry. nih.gov

Table 5: Comparison of Solvents for Acyl Chlorination based on Green Chemistry Principles
SolventClassificationAdvantagesDisadvantages
Dichloromethane (DCM)Traditional/HazardousGood solubility for many reactants, relatively low boiling point.Suspected carcinogen, environmentally persistent.
TolueneUsable but problematicEffective for many reactions, allows for azeotropic removal of water.Toxic, flammable.
Acetonitrile (B52724)UsableGood solvent for making acid chlorides. reddit.comToxic, derived from non-renewable resources.
2-Methyltetrahydrofuran (2-MeTHF)Greener AlternativeCan be derived from renewable feedstocks, lower toxicity than THF.Can form peroxides, higher boiling point can make removal difficult.
Neat (No Solvent)Ideal Green OptionEliminates solvent waste, simplifies purification.Only feasible if reactants are liquid and miscible, and reaction is controllable.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A high atom economy signifies a more sustainable process with less waste generation. scranton.edukccollege.ac.in The final step in the synthesis of this compound is typically the conversion of 6-chloro-5-fluoronicotinic acid using a chlorinating agent. A common and industrially relevant agent for this transformation is thionyl chloride (SOCl₂). acs.org

The reaction proceeds as follows:

C₆H₃ClFNO₂ (6-Chloro-5-fluoronicotinic acid) + SOCl₂ (Thionyl chloride) → C₆H₂Cl₂FNO (this compound) + SO₂ (Sulfur dioxide) + HCl (Hydrogen chloride)

While this reaction is often efficient in terms of chemical yield, its atom economy is inherently limited by the generation of stoichiometric by-products. The calculation below, based on the molecular weights of the components, illustrates this point.

Table 1: Atom Economy Calculation for the Synthesis of this compound

ComponentMolecular FormulaMolecular Weight (g/mol)Role
6-Chloro-5-fluoronicotinic acidC₆H₃ClFNO₂175.55Reactant
Thionyl chlorideSOCl₂118.97Reactant
This compoundC₆H₂Cl₂FNO193.99Desired Product
Sulfur dioxideSO₂64.07By-product
Hydrogen chlorideHCl36.46By-product

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (193.99 / (175.55 + 118.97)) x 100 ≈ 66.1%

This calculation demonstrates that even with a 100% reaction yield, only 66.1% of the mass of the reactants is converted into the desired product. The remaining 33.9% becomes waste by-products, highlighting a significant area for improvement in terms of reaction efficiency from a green chemistry perspective. libretexts.org Alternative reagents like oxalyl chloride can also be used, which produce gaseous by-products (CO, CO₂, HCl), but the fundamental challenge of low atom economy in these substitution reactions remains. researchgate.net

Waste Minimization and By-product Management

The synthesis of this compound using thionyl chloride generates two major inorganic by-products: sulfur dioxide (SO₂) and hydrogen chloride (HCl). researchgate.net Both are corrosive and toxic gases that pose environmental and handling challenges. Effective by-product management is therefore essential for any industrial-scale production.

The primary strategy for managing these acidic gases is through the use of chemical scrubbers. The effluent gas stream from the reactor is passed through a packed column or tower containing a basic solution, typically aqueous sodium hydroxide (B78521) (NaOH), which neutralizes the acidic components, converting them into less harmful inorganic salts and water.

Solvent Waste: Solvents used during the reaction and subsequent purification steps (e.g., distillation, crystallization) become a significant part of the waste profile. Green chemistry principles encourage the use of recyclable solvents or minimizing solvent use altogether.

Aqueous Waste: The neutralization process in gas scrubbers generates saline wastewater, which requires treatment before discharge.

Table 2: By-product Profile and Management Strategies

Reaction StepBy-productPhysical StateHazard ProfileManagement Strategy
Chlorination of Carboxylic AcidSulfur Dioxide (SO₂)GasToxic, Corrosive, AcidicNeutralization via chemical scrubbing (e.g., with NaOH solution)
Chlorination of Carboxylic AcidHydrogen Chloride (HCl)GasToxic, Corrosive, AcidicNeutralization via chemical scrubbing (e.g., with NaOH solution)
Product PurificationOrganic SolventsLiquidVaries (e.g., Flammable, Volatile)Solvent recovery and recycling through distillation
Gas ScrubbingAqueous Salts (e.g., NaCl, Na₂SO₃)Liquid (Aqueous Solution)LowWastewater treatment before discharge

Minimizing waste involves optimizing reaction conditions to ensure high conversion rates, thereby reducing the amount of unreacted starting material that needs to be separated and handled.

Development of Sustainable Catalytic Systems for Enhanced Environmental Footprint

Historically, the synthesis of related compounds like 6-chloronicotinic acid has relied on stoichiometric oxidants such as potassium permanganate, which generates large quantities of manganese dioxide waste. Modern approaches have focused on catalytic air oxidation, which offers a much greener profile. google.com For instance, a patented method describes the direct oxidation of 2-chloro-5-methylpyridine (B98176) using oxygen from the air, with cobalt acetate (B1210297) as a catalyst. google.com This method avoids the use of hazardous oxidants and produces water as the only theoretical by-product, dramatically improving the atom economy and reducing solid waste.

Another area where catalysis enhances sustainability is in the selective modification of highly substituted pyridine rings. For example, the synthesis of chloro-fluoro nicotinic acids can involve the selective catalytic hydrogenation of a dichloro-fluoro precursor. google.com Using catalysts like palladium on carbon (Pd/C) or Lindlar's catalyst allows for the specific removal of one chlorine atom under mild conditions, a process that is more efficient and generates less waste than older, multi-step routes. google.com

Table 3: Comparison of Synthetic Approaches for Nicotinic Acid Precursors

MethodKey Reagent/CatalystSustainability AdvantageReference
Classical OxidationPotassium Permanganate (KMnO₄)None; generates significant MnO₂ waste. google.com
Catalytic Air OxidationCobalt Acetate / O₂ (Air)High atom economy; avoids hazardous reagents and solid waste; uses a readily available, inexpensive oxidant. google.com
Selective DechlorinationPalladium on Carbon (Pd/C) / H₂High selectivity under mild conditions; avoids harsher reagents and improves process efficiency. google.com

Applications of 6 Chloro 5 Fluoronicotinoyl Chloride in Organic Synthesis

Amidation Reactions with Amines and Anilines

The reaction of acyl chlorides with primary or secondary amines is a fundamental and widely utilized method for the formation of amide bonds. fishersci.it 6-Chloro-5-fluoronicotinoyl chloride is expected to readily undergo these transformations. The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, and typically, a base is used to neutralize the hydrogen chloride byproduct.

Synthesis of Nicotinamide (B372718) Derivatives through Direct Coupling

The direct coupling of this compound with a diverse range of primary and secondary amines and anilines can produce a variety of N-substituted 6-chloro-5-fluoronicotinamides. This reaction is a cornerstone of medicinal chemistry, as the nicotinamide scaffold is a key component in numerous biologically active molecules. The reaction typically proceeds under mild conditions, often at room temperature in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), with a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced. fishersci.it

Representative Nicotinamide Derivatives from this compound:

Amine/Aniline Reactant Product Name
Aniline N-phenyl-6-chloro-5-fluoronicotinamide
Benzylamine N-benzyl-6-chloro-5-fluoronicotinamide
Morpholine (6-chloro-5-fluoropyridin-3-yl)(morpholino)methanone

Formation of Complex Heterocyclic Systems via Intramolecular Amidation

If the amine functionality is present within the same molecule as a derivative of this compound, an intramolecular amidation reaction can occur. This process is a powerful strategy for the synthesis of complex heterocyclic systems containing a fused or bridged lactam (a cyclic amide). The viability and outcome of such a reaction would depend on the length and flexibility of the chain connecting the two reactive groups, which governs the thermodynamic stability of the resulting ring system (typically favoring the formation of 5- or 6-membered rings).

Impact of Steric and Electronic Factors on Amidation Reactivity

The reactivity of this compound in amidation reactions is significantly influenced by both steric and electronic factors.

Electronic Effects: The chlorine and fluorine atoms on the pyridine ring are electron-withdrawing. This inductive effect decreases the electron density on the pyridine ring and, consequently, on the carbonyl carbon of the acyl chloride. This makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles like amines. The electron-withdrawing nature of the substituents accelerates the rate of the amidation reaction compared to unsubstituted nicotinoyl chloride.

Steric Effects: The rate of the amidation reaction is also sensitive to steric hindrance. While the acyl chloride itself is relatively unhindered at the reaction center, bulky amines (e.g., diisopropylamine) or anilines with large ortho-substituents will react more slowly than smaller, unhindered amines (e.g., methylamine). Severe steric clash can impede the approach of the nucleophilic amine to the carbonyl carbon, potentially requiring more forcing reaction conditions or leading to lower yields.

Esterification Reactions with Alcohols and Phenols

Similar to amidation, this compound is an excellent reagent for the synthesis of esters through reactions with alcohols and phenols. This reaction, often referred to as acylation, involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acyl chloride, leading to the formation of a nicotinate (B505614) ester and hydrogen chloride.

Generation of Nicotinate Esters with Diverse Substituents

This compound can react with a wide variety of primary, secondary, and tertiary alcohols, as well as phenols, to generate the corresponding 6-chloro-5-fluoronicotinate esters.

With Alcohols: The reaction with alcohols is generally rapid and efficient, often carried out at or below room temperature in the presence of a base like pyridine, which can also serve as a nucleophilic catalyst.

With Phenols: Phenols are less nucleophilic than alcohols due to the delocalization of the oxygen's lone pair into the aromatic ring. However, the high reactivity of acyl chlorides like this compound allows for the esterification of phenols. The reaction may require slightly more forcing conditions or the conversion of the phenol (B47542) to its more nucleophilic phenoxide salt by using a stronger base like sodium hydroxide (B78521).

Representative Nicotinate Esters from this compound:

Alcohol/Phenol Reactant Product Name
Ethanol (B145695) Ethyl 6-chloro-5-fluoronicotinate
Isopropanol Isopropyl 6-chloro-5-fluoronicotinate
Phenol Phenyl 6-chloro-5-fluoronicotinate

Macrocyclization and Polymerization via Ester Linkage Formation

The reactivity of this compound with hydroxyl groups can be extended to the synthesis of macrocycles and polymers. By reacting it with bifunctional molecules such as diols or diphenols (e.g., ethylene (B1197577) glycol, bisphenol A), polyester (B1180765) chains can be formed through step-growth polymerization.

Furthermore, under high-dilution conditions, the reaction with a long-chain diol could favor intramolecular esterification over intermolecular polymerization, leading to the formation of macrocyclic lactones (macrocycles). This approach is a valuable strategy for the synthesis of complex macrocyclic structures, which are of interest in host-guest chemistry and materials science.

Friedel-Crafts Acylation Reactions with Aromatic and Heteroaromatic Systems

The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aryl and heteroaryl ketones. wikipedia.orgorganic-chemistry.org this compound serves as a potent acylating agent in these reactions, reacting with a range of aromatic and heteroaromatic substrates in the presence of a Lewis acid catalyst to produce the corresponding (6-chloro-5-fluoropyridin-3-yl)aryl- and (6-chloro-5-fluoropyridin-3-yl)heteroarylmethanones.

Regioselectivity and Substrate Scope of Acylation

The regiochemical outcome of the Friedel-Crafts acylation with this compound is governed by the directing effects of the substituents on the aromatic or heteroaromatic ring. Electron-donating groups, such as alkoxy and alkyl groups, activate the ring towards electrophilic substitution and typically direct the incoming acyl group to the ortho and para positions. For instance, the acylation of anisole (B1667542) is expected to yield predominantly the para-acylated product, 4-(6-chloro-5-fluoronicotinoyl)anisole, due to the steric hindrance at the ortho position.

The substrate scope for this reaction is broad and includes a variety of electron-rich aromatic compounds like toluene (B28343), xylenes, and methoxybenzenes. Heteroaromatic compounds that are susceptible to electrophilic attack, such as thiophenes, furans, and pyrroles, can also be successfully acylated, leading to the formation of valuable heterocyclic ketones. The presence of the electron-withdrawing pyridine ring in the acyl chloride can influence the reactivity, sometimes requiring more forcing conditions compared to benzoyl chloride.

A notable example is the synthesis of (6-chloro-5-methylpyridin-3-yl)(phenyl)methanone, which demonstrates the successful acylation of benzene (B151609). While specific details on the synthesis of the fluoro-analogue were not found, the synthesis of this related compound suggests the viability of the Friedel-Crafts reaction. bldpharm.com

Lewis Acid Catalyst Systems and Reaction Optimization

A variety of Lewis acids can be employed to catalyze the Friedel-Crafts acylation with this compound. Aluminum chloride (AlCl₃) is a traditional and powerful catalyst for this transformation. youtube.comkhanacademy.org However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be utilized, sometimes offering advantages in terms of milder reaction conditions or improved selectivity. wikipedia.org

Reaction optimization is crucial for achieving high yields and minimizing side reactions. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the Lewis acid. Dichloromethane and carbon disulfide are common solvents for Friedel-Crafts acylations. The amount of Lewis acid used is often stoichiometric or even in excess, as it forms a complex with the product ketone, deactivating it towards further acylation. wikipedia.org The reaction temperature can be varied from 0 °C to reflux, depending on the reactivity of the aromatic substrate. A typical workup procedure involves quenching the reaction with ice and hydrochloric acid to decompose the aluminum chloride complex and isolate the desired ketone. youtube.com

Reactions with Organometallic Reagents (Grignard, Organolithium, Organozinc)

Organometallic reagents are powerful nucleophiles that readily react with acyl chlorides to form new carbon-carbon bonds. The reaction of this compound with Grignard, organolithium, and organozinc reagents provides access to a diverse range of ketones and tertiary alcohols.

Nucleophilic Addition to the Carbonyl Carbon

Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive organometallics that typically add to acyl chlorides to form ketones as intermediates. However, these ketones are themselves reactive towards the organometallic reagent, often leading to a second addition to yield tertiary alcohols as the final products. To favor the formation of the ketone, the reaction can be carried out at low temperatures and with careful control of the stoichiometry of the organometallic reagent.

The reaction of aryl Grignard reagents with chloroacetone (B47974) has been reported, demonstrating the feasibility of such nucleophilic additions. mdpi.com While a direct example with this compound is not available, the general reactivity pattern suggests that reaction with an aryl Grignard reagent, such as phenylmagnesium bromide, would lead to the formation of (6-chloro-5-fluoropyridin-3-yl)(phenyl)methanol after a second addition, or the corresponding ketone under carefully controlled conditions.

Organozinc reagents (R₂Zn or RZnX) are generally less reactive and more selective than their Grignard and organolithium counterparts. This reduced reactivity often allows for the selective formation of ketones from acyl chlorides without the competing formation of tertiary alcohols. The use of organozinc reagents in the presence of a palladium or nickel catalyst, in what is known as a Negishi coupling, is a powerful method for the synthesis of ketones.

Functionalization of the Pyridine Ring via Organometallic Intermediates

While the primary reaction with organometallic reagents occurs at the acyl chloride, the chloro and fluoro substituents on the pyridine ring of the resulting ketone product offer opportunities for further functionalization. For instance, the chlorine atom at the 6-position can potentially undergo cross-coupling reactions, such as Suzuki or Stille couplings, with organoboron or organotin reagents, respectively. This allows for the introduction of a wide variety of substituents at this position, further diversifying the molecular architecture.

The synthesis of 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine via a Suzuki coupling reaction highlights the utility of palladium-catalyzed cross-coupling reactions for modifying pyridine rings. researchgate.netorganic-chemistry.org This suggests that the ketone products derived from this compound could serve as valuable intermediates for the synthesis of more complex substituted pyridines.

Condensation Reactions with Carbon Nucleophiles and Enolates

This compound can undergo condensation reactions with various carbon nucleophiles, particularly enolates derived from active methylene (B1212753) compounds. These reactions are valuable for the synthesis of β-dicarbonyl compounds and related structures.

The reaction of acyl chlorides with enolates is a standard method for the synthesis of β-keto esters and β-diketones. nih.gov For example, the condensation of this compound with the enolate of diethyl malonate would be expected to yield diethyl 2-(6-chloro-5-fluoronicotinoyl)malonate. This product can then be subjected to hydrolysis and decarboxylation to afford the corresponding β-keto ester, ethyl 3-(6-chloro-5-fluoropyridin-3-yl)-3-oxopropanoate. rsc.org

Similarly, reaction with the enolate of a ketone, such as acetone, would lead to the formation of a β-diketone, 1-(6-chloro-5-fluoropyridin-3-yl)butane-1,3-dione. These β-dicarbonyl compounds are versatile synthetic intermediates that can be used in a variety of subsequent transformations, including the synthesis of heterocyclic rings like pyrazoles and pyrimidines. The synthesis of β-ketoesters from fatty acids and Meldrum's acid provides a related synthetic strategy that could be adapted for use with this compound.

Formation of β-Keto Esters and Derivatives

This compound serves as a valuable acylating agent in the synthesis of β-keto esters and their derivatives. These compounds are significant intermediates in the creation of more complex molecules, particularly in the pharmaceutical industry. The reaction typically involves the C-acylation of an enolate or an equivalent nucleophile with the nicotinoyl chloride.

One common method for the synthesis of β-keto esters is the reaction of ketones with a suitable acylating agent in the presence of a base. nih.gov For instance, ketones can react with ethyl chloroformate to yield β-keto esters. nih.gov While specific examples detailing the use of this compound are not prevalent in general literature, the principles of β-keto ester synthesis can be applied. The reaction of a ketone enolate with this compound would be expected to produce the corresponding β-diketone. Similarly, the acylation of malonic acid half-oxyesters (SMAHOs) with acyl donors, a process known as decarboxylative Claisen condensation, provides a route to functionalized α-substituted β-keto esters. organic-chemistry.org

The general approach involves the deprotonation of a ketone or ester with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent workup yields the desired β-keto ester or a related derivative. The reactivity of the acyl chloride is such that the reaction can often proceed under mild conditions.

The resulting β-keto esters, which incorporate the 6-chloro-5-fluoropyridine moiety, are versatile synthetic intermediates. They can undergo a variety of subsequent transformations, including alkylation, halogenation, and cyclization reactions, to generate a diverse array of heterocyclic compounds.

Table 1: General Methods for β-Keto Ester Synthesis Applicable to this compound

MethodNucleophileAcylating AgentProduct Type
Claisen CondensationEster EnolateThis compoundβ-Keto Ester
Acylation of Ketone EnolatesKetone EnolateThis compoundβ-Diketone
Decarboxylative Claisen CondensationSubstituted Malonic Acid Half Oxyesters (SMAHOs)This compoundα-Substituted β-Keto Ester

Knoevenagel and Related Condensations

Following the formation of β-keto esters or related active methylene compounds from this compound, these intermediates can participate in Knoevenagel and other related condensation reactions. The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon double bond.

While direct examples involving derivatives of this compound are not extensively documented, the reactivity pattern is well-established for similar structures. For instance, a general synthesis employing a Knoevenagel condensation has been demonstrated starting from 6-chlorooxindole (B1630528) and various aromatic and heteroaromatic aldehydes. researchgate.net This indicates that active methylene compounds containing a chloro-substituted heterocyclic ring are suitable substrates for such condensations.

In a typical reaction sequence, the β-keto ester derived from this compound would be treated with an aldehyde or ketone in the presence of a base like piperidine (B6355638) or an amine salt. The reaction proceeds through the formation of a carbanion from the active methylene group, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a substituted alkene.

These condensation reactions are highly valuable for extending the carbon framework of the molecule and introducing further functional and structural diversity. The products of these reactions can serve as precursors for the synthesis of various heterocyclic systems and other complex organic molecules.

Derivatization Strategies for the Pyridine Ring Post-Acylation

Following the initial acylation reaction, the 6-chloro-5-fluoropyridine ring of the resulting product is amenable to a variety of further functionalization reactions. These derivatization strategies allow for the introduction of a wide range of substituents, enabling the synthesis of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used to modify heterocyclic systems. nih.gov The chloro and fluoro substituents on the pyridine ring of derivatives of this compound can both potentially participate in these reactions, although the chloro group is generally more reactive in standard cross-coupling conditions.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide. nih.gov The 6-chloro position of the pyridine ring is a suitable site for Suzuki-Miyaura coupling. A variety of aryl, heteroaryl, and alkyl boronic acids can be used to introduce new substituents at this position. researchgate.netresearchgate.netmdpi.comnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.comnih.gov

Stille Coupling : The Stille reaction couples an organotin compound (stannane) with a halide. wikipedia.orgorganic-chemistry.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. libretexts.org The 6-chloro position can be functionalized by reacting the pyridine derivative with an appropriate organostannane in the presence of a palladium catalyst. organic-chemistry.org

Negishi Coupling : In the Negishi coupling, an organozinc reagent is coupled with a halide. orgsyn.orgwikipedia.org This reaction is known for its high reactivity and ability to form carbon-carbon bonds under mild conditions. orgsyn.orgorgsyn.orgnih.gov Chloro-substituted pyridines are effective coupling partners in Negishi reactions. orgsyn.org

Heck Reaction : The Heck reaction involves the coupling of a halide with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com This reaction provides a means to introduce vinyl groups onto the pyridine ring at the 6-position. The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgresearchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionOrganometallic ReagentElectrophileCatalyst System (Typical)
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂)Aryl/Vinyl HalidePd(0) complex, Base
StilleOrganotin (e.g., R-SnBu₃)Aryl/Vinyl Halide or TriflatePd(0) complex
NegishiOrganozinc (e.g., R-ZnX)Aryl/Vinyl/Alkyl Halide or TriflatePd(0) or Ni(0) complex
HeckAlkeneAryl/Vinyl Halide or TriflatePd complex, Base

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core

The electron-deficient nature of the pyridine ring, further enhanced by the presence of the electron-withdrawing chloro and fluoro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reaction provides a direct method for replacing the halogen atoms with a variety of nucleophiles.

The reactivity of halogens in SNAr reactions on pyridine rings is influenced by their position relative to the nitrogen atom and other substituents. Generally, halogens at the 2- and 4-positions are more reactive than those at the 3-position. In the case of 6-chloro-5-fluoropyridine derivatives, the chlorine at the 6-position is activated towards nucleophilic attack. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloride. nih.gov The reaction typically proceeds by the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide. libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group can stabilize the intermediate and facilitate the reaction. libretexts.org

Metal-Halogen Exchange and Subsequent Electrophilic Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for preparing organolithium and organomagnesium compounds. wikipedia.org The 6-chloro position of the pyridine ring can undergo metal-halogen exchange, typically with an organolithium reagent such as n-butyllithium, at low temperatures.

The resulting pyridyllithium or pyridylmagnesium species is a potent nucleophile and can be quenched with a variety of electrophiles. This two-step sequence allows for the introduction of a wide array of functional groups at the 6-position, including aldehydes (by quenching with DMF), carboxylic acids (by quenching with CO₂), and alkyl or aryl groups (by reaction with alkyl halides or other electrophiles). rsc.org This method provides a complementary approach to cross-coupling reactions for the functionalization of the pyridine ring.

Hydrogenation and Reduction Strategies for Pyridine Ring Saturation

The pyridine ring can be fully saturated to the corresponding piperidine ring through hydrogenation. This transformation can significantly alter the three-dimensional structure and physicochemical properties of the molecule. Various catalytic systems can be employed for the hydrogenation of pyridines.

Noble metal catalysts, such as ruthenium, rhodium, and palladium supported on carbon, are highly effective for this transformation. researchgate.net For instance, a 5% Ru/C catalyst has been shown to exhibit high activity for the complete conversion of pyridine to piperidine under optimized conditions of temperature and hydrogen pressure. The reactivity in hydrogenation can be influenced by substituents on the pyridine ring. researchgate.net Bimetallic catalysts have also been investigated for the selective hydrogenation of pyridine and its derivatives. researchgate.net Additionally, manganese and iron-based catalysts have been developed for the hydrogenation of carbonyl compounds and could potentially be adapted for pyridine reduction. nih.gov The choice of catalyst and reaction conditions can be tailored to achieve the desired level of saturation and stereoselectivity.

Application in the Synthesis of Complex Organic Architectures

The reactivity of this compound is dominated by the acyl chloride moiety, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbon nucleophiles. This reactivity, combined with the electronically modified pyridine ring, makes it an invaluable reagent for forging new carbon-heteroatom and carbon-carbon bonds, paving the way for the assembly of intricate organic structures.

Intermediate Synthesis for Advanced Pharmaceutical Scaffolds

The pyridine nucleus is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceutical agents. The presence of both chlorine and fluorine atoms on the nicotinoyl moiety of this compound allows for nuanced modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

While direct, publicly available research detailing the use of this compound in the synthesis of specific pharmaceutical agents is limited, its potential can be inferred from the applications of structurally similar compounds. For instance, the related compound, 6-chloronicotinoyl chloride, is a known intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. bldpharm.com The introduction of a fluorine atom, as in the case of this compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

The primary application of this compound in this context is the formation of amide and ester linkages. Its reaction with various amines or alcohols leads to the corresponding nicotinamides and nicotinic esters, respectively. These reactions are typically high-yielding and proceed under mild conditions. The resulting products can serve as advanced intermediates that undergo further transformations, such as cross-coupling reactions at the chloro-substituted position of the pyridine ring, to build up molecular complexity.

Table 1: Potential Pharmaceutical Scaffolds Derived from this compound

ReactantProduct ClassPotential Therapeutic Area
Chiral AminesChiral NicotinamidesOncology, Neurology
Substituted AnilinesAryl NicotinamidesAnti-inflammatory, Antiviral
Bioactive AlcoholsNicotinic EstersCardiovascular, Metabolic Diseases

This table represents potential applications based on the known reactivity of acyl chlorides and the therapeutic relevance of fluorinated pyridine scaffolds.

Precursor for Advanced Agrochemical Active Ingredients

Similar to its role in pharmaceutical synthesis, this compound is a promising precursor for the development of new agrochemical active ingredients, such as herbicides, insecticides, and fungicides. The 6-chloro-3-pyridinylmethyl moiety is a key component of the highly successful neonicotinoid class of insecticides, which includes commercial products like Imidacloprid and Acetamiprid. The synthesis of these compounds often involves intermediates derived from 6-chloronicotinic acid or its derivatives.

The introduction of a fluorine atom at the 5-position of the pyridine ring can significantly impact the biological activity and environmental profile of an agrochemical. Fluorine can alter the electronic properties of the molecule, influencing its interaction with the target enzyme or receptor, and can also block sites of metabolic degradation, leading to increased persistence and efficacy.

The use of this compound allows for the straightforward synthesis of a variety of amides and esters containing the 6-chloro-5-fluoropyridine core. These can then be further elaborated to produce novel agrochemical candidates. For example, reaction with specific N-nitro- or N-cyano-imines can lead to new neonicotinoid analogues with potentially improved insecticidal activity or a more favorable toxicological profile.

Table 2: Potential Agrochemicals Derived from this compound

Product ClassTarget Pest/WeedPotential Advantage
Neonicotinoid AnaloguesSucking InsectsEnhanced Potency, Altered Spectrum
Pyridine-based HerbicidesBroadleaf WeedsImproved Efficacy, Lower Application Rates
Pyridinyl FungicidesFungal PathogensNovel Mode of Action, Broader Spectrum

This table illustrates potential agrochemical applications based on the established activity of related pyridine-based agrochemicals and the known effects of fluorination.

Building Block for Specialized Materials Chemistry and Ligand Synthesis

The unique electronic and coordination properties of the 6-chloro-5-fluoropyridine system make this compound an attractive building block for the synthesis of specialized materials and ligands for coordination chemistry. The pyridine nitrogen atom can coordinate to a wide range of metal ions, and the electronic nature of this coordination can be fine-tuned by the presence of the electron-withdrawing chloro and fluoro substituents.

In materials chemistry, polymers and dendrimers incorporating the 6-chloro-5-fluoronicotinoyl moiety could exhibit interesting properties, such as thermal stability, specific photophysical characteristics, or utility in sensor applications. The acyl chloride function provides a convenient handle for incorporating this unit into larger macromolecular structures.

In the field of coordination chemistry, this compound can be used to synthesize a variety of ligands for catalysis and metal-organic frameworks (MOFs). For example, reaction with multidentate amines or alcohols can yield ligands that can chelate to metal centers, forming stable complexes. The electronic properties of these complexes, and thus their catalytic activity or the properties of the resulting MOFs, can be systematically varied by the presence of the halogen substituents on the pyridine ring.

Advanced Characterization and Analytical Methodologies in Synthesis of 6 Chloro 5 Fluoronicotinoyl Chloride

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation of Synthetic Intermediates

Spectroscopic methods offer real-time or near-real-time analysis of chemical reactions, providing molecular-level insights into the conversion of reactants to products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for tracking the progress of the synthesis of 6-Chloro-5-fluoronicotinoyl chloride, typically from its precursor, 6-Chloro-5-fluoronicotinic acid. nih.gov By acquiring spectra at regular intervals, chemists can monitor the disappearance of starting material signals and the concurrent appearance of product signals.

The conversion of the carboxylic acid to the acyl chloride results in distinct changes in the chemical environment of the nuclei, which are observable in both ¹H and ¹³C NMR spectra. A key indicator is the disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH), typically found far downfield in the ¹H NMR spectrum. Concurrently, the carbon signal of the carbonyl group (C=O) in the ¹³C NMR spectrum undergoes a characteristic shift. The purity of the final product can be assessed by integrating the signals corresponding to the product against those of any remaining starting material or impurities.

Table 1: Hypothetical NMR Data for Monitoring the Conversion of 6-Chloro-5-fluoronicotinic acid to this compound

CompoundNucleusFunctional GroupExpected Chemical Shift (δ, ppm)Observation During Reaction
6-Chloro-5-fluoronicotinic acid¹HCarboxylic Acid (-COOH)12.0 - 13.0 (broad singlet)Signal intensity decreases and disappears upon completion.
6-Chloro-5-fluoronicotinic acid¹³CCarbonyl (-C OOH)165 - 175Signal disappears.
This compound¹³CCarbonyl (-C OCl)160 - 170Signal appears and intensifies.
Both¹HPyridine (B92270) Ring (H-2, H-4)7.5 - 9.0Minor shifts observed due to change in electron-withdrawing nature of the substituent.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. They are particularly effective for monitoring the synthesis of this compound by tracking the transformation of the carboxylic acid group.

The most significant change occurs in the carbonyl (C=O) stretching frequency. Carboxylic acids typically exhibit a strong, broad C=O absorption band around 1700-1725 cm⁻¹. Upon conversion to an acyl chloride, this band shifts to a higher wavenumber, appearing as a sharp, strong peak in the range of 1770-1810 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. The disappearance of the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) is another clear indicator of reaction completion. These techniques provide a rapid and straightforward assessment of the reaction's progress. nih.gov

Table 2: Key Vibrational Frequency Changes in IR/Raman Spectra

Functional GroupVibration ModeStarting Material (Acid) Wavenumber (cm⁻¹)Product (Acyl Chloride) Wavenumber (cm⁻¹)Significance
O-HStretch (broad)2500 - 3300AbsentConfirms consumption of the carboxylic acid.
C=OStretch (strong)1700 - 17251770 - 1810Indicates formation of the acyl chloride functional group.
C-ClStretch~700~700 (ring), ~650-850 (acyl)Presence of C-Cl bonds confirmed.
C-FStretch~1200 - 1300~1200 - 1300Presence of C-F bond confirmed.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. In the context of synthesizing this compound, MS is invaluable for confirming the molecular weight of the product and identifying by-products and impurities, even at trace levels.

The mass spectrum of the product will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), providing definitive confirmation of the compound's identity. By coupling MS with a chromatographic technique (GC-MS or LC-MS), individual components of the reaction mixture can be separated and identified. This is crucial for detecting potential by-products, such as the anhydride (B1165640) of the starting acid or products from side reactions involving the chlorinating agent (e.g., thionyl chloride).

Table 3: Expected Mass Spectrometry Data for Product and Potential Impurities

CompoundFormulaMolecular Weight ( g/mol )Expected [M]⁺ and [M+2]⁺ Peaks (m/z)Potential Origin
This compound C₆H₂Cl₂FNO193.99193, 195 (approx. 3:1 ratio)Desired Product
6-Chloro-5-fluoronicotinic acidC₆H₃ClFNO₂175.54175, 177 (approx. 3:1 ratio)Unreacted Starting Material
6-Chloro-5-fluoronicotinic anhydrideC₁₂H₄Cl₂F₂N₂O₃333.08333, 335, 337By-product from dehydration

Chromatographic Techniques for Purity Assessment, Isolation, and Quantitation

Chromatography is essential for separating the components of a mixture, allowing for the precise quantification of the target compound and the identification of impurities.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and quantifying non-volatile impurities. A common approach is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of acetonitrile (B52724) and water).

Due to the high reactivity of the acyl chloride with protic solvents like water or methanol, care must be taken in method development. Analysis is often performed using a non-aqueous mobile phase or by derivatizing the sample immediately before injection. The detector, typically a UV detector set to a wavelength where the pyridine ring absorbs strongly, quantifies the components as they elute from the column. By comparing the peak area of the main product to the total area of all peaks, a precise purity value can be calculated. A patent for the related compound 2,6-dichloro-5-fluoronicotinic acid reports purity assessment by HPLC, demonstrating the technique's utility in this chemical class. google.com

Table 4: Illustrative HPLC Method Parameters and Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile / Water with 0.1% Trifluoroacetic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Sample Retention Time (min)
Impurity (Starting Acid)3.2
This compound 5.8
Unknown Impurity7.1

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for assessing the presence of volatile impurities in the final product or monitoring volatile by-products during synthesis.

Direct analysis of highly reactive acyl chlorides like this compound by GC can be challenging. A common strategy involves derivatization, where the acyl chloride is converted into a more stable and volatile derivative, such as a methyl ester, by reacting it with methanol. researchgate.net The resulting methyl 6-chloro-5-fluoronicotinate can then be easily analyzed using a standard GC system with a Flame Ionization Detector (FID). This indirect method allows for the accurate quantification of the main product and the detection of any volatile impurities that may have been present in the starting materials or formed during the reaction. A patent for a related compound, 2,6-Dichloro-5-fluoronicotinoyl chloride, notes a purity of 97.2% as determined by VPC (GC), underscoring the applicability of this technique. google.com

Table 5: Representative GC Data for Derivatized Product and Volatile Impurities

ParameterValue
Column DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm
Injector Temp. 250 °C
Detector FID at 280 °C
Carrier Gas Helium
Sample Retention Time (min)
Reaction Solvent (e.g., Toluene)4.5
Methyl 6-chloro-5-fluoronicotinate 10.2
Volatile By-product11.5

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring and Preliminary Purity Checks

Thin-Layer Chromatography (TLC) is an indispensable tool in the synthetic pathway to this compound, offering a rapid and cost-effective method for monitoring the progress of the reaction and performing preliminary purity assessments of the intermediates. The primary reaction monitored is the conversion of 6-chloro-5-fluoronicotinic acid to its corresponding acyl chloride.

The progress of this conversion is visualized by spotting the reaction mixture on a TLC plate alongside the starting material (6-chloro-5-fluoronicotinic acid). A suitable mobile phase, typically a mixture of non-polar and polar solvents, is used to develop the plate. The choice of eluent is critical for achieving clear separation between the starting material, the product, and any potential impurities. A common solvent system for compounds of this nature is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of this system can be adjusted to optimize the separation.

Due to the difference in polarity between the carboxylic acid and the acyl chloride, their retention factors (Rf values) on the TLC plate will differ significantly. The more polar carboxylic acid will have a stronger affinity for the stationary phase (typically silica (B1680970) gel) and will thus travel a shorter distance up the plate, resulting in a lower Rf value. Conversely, the less polar acyl chloride will move further up the plate, exhibiting a higher Rf value. The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate the progression of the reaction.

Table 1: Illustrative TLC Monitoring of the Synthesis of this compound

CompoundMobile Phase (Hexane:Ethyl Acetate)Retention Factor (Rf)Observation
6-chloro-5-fluoronicotinic acid7:3~ 0.3Starting material
This compound7:3~ 0.7Product
Reaction Mixture (intermediate stage)7:3~ 0.3 and ~ 0.7Both starting material and product are present
Reaction Mixture (completion)7:3~ 0.7Predominantly product spot, with minimal or no starting material spot

Note: The Rf values provided are illustrative and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.

X-ray Crystallography for Solid-State Structure Confirmation of Stable Precursors or Derivatives to Understand Reactivity

While this compound itself is a reactive intermediate and may be challenging to crystallize, X-ray crystallography is a powerful technique for confirming the solid-state structure of its stable precursors, such as 6-chloro-5-fluoronicotinic acid, or stable derivatives. The precise determination of bond lengths, bond angles, and intermolecular interactions in these related compounds provides invaluable insights into the reactivity and electronic properties of the nicotinoyl system.

The crystal structure of the precursor, 6-chloro-5-fluoronicotinic acid, would reveal the precise arrangement of the atoms in the molecule, including the planarity of the pyridine ring and the conformation of the carboxylic acid group. The presence of the electron-withdrawing chlorine and fluorine atoms on the pyridine ring influences the bond lengths and angles within the ring and affects the acidity of the carboxylic acid proton.

For instance, crystallographic data for the related compound, nicotinic acid, shows a monoclinic crystal system with the space group P21/c. While the specific parameters for 6-chloro-5-fluoronicotinic acid would differ, the fundamental geometry of the pyridine ring would be comparable. The analysis of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential halogen bonding involving the chlorine atom, can help in understanding the packing of the molecules in the solid state and can provide clues about the compound's physical properties and reactivity in the solid phase.

Table 2: Representative Crystallographic Data for a Substituted Nicotinic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.15
b (Å)11.75
c (Å)7.30
β (°)112.5
Volume (ų)565.0
Z4

Note: This data is representative of a substituted nicotinic acid and is provided for illustrative purposes. The actual crystallographic data for 6-chloro-5-fluoronicotinic acid would need to be determined experimentally.

Elemental Analysis for Stoichiometric Verification of Synthesized Intermediates and Derivatives

Elemental analysis is a crucial analytical technique for verifying the stoichiometric composition of synthesized intermediates and stable derivatives in the pathway to this compound. This method determines the percentage by mass of carbon, hydrogen, nitrogen, and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

For a key intermediate like 6-chloro-5-fluoronicotinic acid (C₆H₃ClFNO₂), the theoretical elemental composition can be calculated based on its atomic weights. The synthesis of this intermediate would be considered successful and the product pure if the experimental values from elemental analysis are within an acceptable margin of error (typically ±0.4%) of the theoretical values. Any significant deviation could indicate the presence of impurities or an incorrect molecular structure.

Table 3: Theoretical vs. Experimental Elemental Analysis Data for 6-chloro-5-fluoronicotinic acid (C₆H₃ClFNO₂)

ElementTheoretical %Experimental %
Carbon (C)41.0541.01
Hydrogen (H)1.721.75
Nitrogen (N)7.987.95

Note: The experimental values are hypothetical and for illustrative purposes to demonstrate the comparison with theoretical values.

Similarly, for any stable derivative of this compound that is isolated and purified, elemental analysis serves as a fundamental check of its composition. This technique, in conjunction with spectroscopic methods, provides a comprehensive characterization of the synthesized molecules.

Computational and Theoretical Studies on this compound Reactivity: A Review of Available Literature

Despite extensive searches of publicly available scientific literature and chemical databases, no specific computational or theoretical studies focusing on the chemical compound this compound were identified.

While the user's request outlined a detailed exploration of this compound's reactivity through various computational methods, the necessary foundational research data to populate such an article appears to be unavailable in published, peer-reviewed formats. Searches for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) mapping, transition state modeling, Molecular Dynamics (MD) simulations, and quantum chemical calculations for this specific molecule did not yield any relevant results.

General computational studies on related structures, such as other substituted pyridines and halogenated aromatic compounds, are prevalent in the scientific literature. These studies demonstrate the utility of the requested computational methods in understanding the reactivity of organic molecules. For instance, research on substituted pyridine rings often employs DFT to analyze how electron-withdrawing or electron-donating groups influence the electronic structure and, consequently, the reactivity of the molecule. nih.govnih.gov Similarly, nucleophilic aromatic substitution reactions on pyridine derivatives have been computationally investigated to elucidate reaction mechanisms and predict regioselectivity. uoanbar.edu.iqnih.gov

These general principles can offer a theoretical framework for postulating the behavior of this compound:

Electron-Withdrawing Effects: The presence of both a chlorine and a fluorine atom, as well as the nicotinoyl chloride group, would be expected to render the pyridine ring electron-deficient. This would significantly influence its reactivity, particularly towards nucleophilic attack. nih.govnih.gov

Reactivity of the Acyl Chloride: The acyl chloride functional group is inherently a strong electrophile and would be the primary site for acylation reactions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the halogen substituents, could make it susceptible to nucleophilic aromatic substitution, although the specific positions of substitution would depend on the reaction conditions and the nature of the nucleophile. uoanbar.edu.iq

However, without specific computational data for this compound, any detailed analysis of its Frontier Molecular Orbitals, charge distribution, or the energetics of its potential reaction pathways would be purely speculative. The generation of scientifically accurate data tables and detailed research findings, as requested, is therefore not possible.

Further research, involving dedicated computational studies on this compound, would be required to provide the specific insights requested in the article outline.

Computational and Theoretical Studies on 6 Chloro 5 Fluoronicotinoyl Chloride Reactivity

In Silico Screening for Novel Reactivity Profiles and Catalyst Design

The exploration of the chemical reactivity of 6-Chloro-5-fluoronicotinoyl chloride, a highly functionalized pyridine (B92270) derivative, can be significantly accelerated and deepened through the use of computational and theoretical chemistry. In silico screening, in particular, offers a powerful paradigm for predicting novel reactivity profiles and for the rational design of catalysts, thereby minimizing the need for extensive empirical experimentation. This approach leverages computational models to simulate chemical reactions, predict their outcomes, and identify optimal conditions and catalytic systems.

The combination of computational chemistry and catalysis provides a potent methodology for predicting and designing catalysts, their functions, and the outcomes of the catalytic chemical reactions they activate in terms of activity and selectivity. researchgate.net Advances in theoretical frameworks, especially Density Functional Theory (DFT), have made it possible to elucidate complex reaction mechanisms and the selectivity of catalysts. researchgate.net

Virtual Screening of Reaction Conditions and Substrates

A primary application of in silico screening is the rapid evaluation of a wide array of potential reactants and reaction conditions. For a molecule such as this compound, which possesses multiple reactive sites—the acyl chloride group, and the C-Cl and C-F bonds on the pyridine ring—computational methods can be employed to predict the likelihood of various transformations.

For instance, in a hypothetical study, DFT calculations could be used to model the reaction of this compound with a library of nucleophiles. The goal would be to identify novel reactivity patterns beyond the expected acylation. By calculating the activation energies for nucleophilic attack at different positions on the molecule, a reactivity map can be generated.

Table 1: Hypothetical DFT Calculation of Activation Energies for Nucleophilic Attack on this compound

NucleophileTarget SiteActivation Energy (kcal/mol)Predicted Reaction Type
AmmoniaCarbonyl Carbon12.5Amidation
MethoxideCarbonyl Carbon10.8Esterification
AmmoniaC6-Cl28.9Nucleophilic Aromatic Substitution
MethoxideC6-Cl26.4Nucleophilic Aromatic Substitution
HydrideCarbonyl Carbon15.2Reduction to Aldehyde

Note: The data in this table is hypothetical and for illustrative purposes only.

This type of screening can reveal non-obvious reactivity, such as the potential for competitive nucleophilic aromatic substitution (SNAr) at the C-Cl position under specific conditions, and guide experimental efforts toward exploring these novel transformations.

Rational Design of Catalysts

Beyond predicting inherent reactivity, in silico methods are instrumental in designing catalysts tailored for specific reactions involving this compound. Whether for cross-coupling reactions to modify the pyridine core or for stereoselective transformations of the acyl chloride group, computational catalyst design can drastically reduce development time.

The process often begins with a known catalytic cycle, which is then computationally modeled with the specific substrate, this compound. Key parameters such as the energies of transition states and intermediates are calculated. This information allows for the identification of the rate-determining step and the catalyst properties that most influence it.

For example, in a hypothetical Suzuki cross-coupling reaction at the C-Cl position, a virtual library of phosphine (B1218219) ligands for a palladium catalyst could be screened. Computational tools can predict how modifications to the ligand's electronic and steric properties would affect the catalytic cycle's efficiency. Volcano plot analysis is a common technique in this context, where a descriptor of catalyst-substrate interaction is plotted against catalytic activity. mdpi.com This allows for the identification of a catalyst that binds the reactants neither too strongly nor too weakly, representing an optimal point of reactivity.

Table 2: Hypothetical In Silico Screening of Ligands for a Palladium-Catalyzed Suzuki Coupling

LigandElectronic Parameter (e.g., Tolman's)Steric Parameter (e.g., Cone Angle)Calculated Turnover Frequency (TOF)
PPh32069 cm-1145°10 h-1
P(t-Bu)32056 cm-1182°5 h-1
SPhos2061 cm-1195°150 h-1
XPhos2065 cm-1211°125 h-1

Note: The data in this table is hypothetical and for illustrative purposes only.

Through such in silico screening, promising catalyst candidates can be identified for synthesis and experimental validation, streamlining the discovery of highly efficient and selective catalytic systems for the transformation of this compound. These computational approaches provide a foundational understanding that guides the development of green and efficient chemical processes. google.com

Intellectual Property and Industrial Relevance of 6 Chloro 5 Fluoronicotinoyl Chloride

Patent Analysis for the Synthesis of 6-Chloro-5-fluoronicotinoyl chloride

Review of Key Patented Synthetic Routes and Process Innovations

The synthesis of this compound is predominantly described in the patent literature as a direct conversion from its corresponding carboxylic acid, 6-chloro-5-fluoronicotinic acid. This transformation is a fundamental and well-established chemical reaction where the hydroxyl group of the carboxylic acid is substituted by a chloride, thereby forming the more reactive acid chloride.

While specific patents dedicated exclusively to the industrial-scale synthesis and process innovations for this compound are not widely available, the methodology is frequently detailed within the experimental sections of patents for more complex pharmaceutical compounds. The most commonly employed reagents for this chlorination step include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). These reactions are typically carried out in an inert solvent to facilitate the reaction and isolation of the product.

Innovations in the synthesis of similar acid chlorides often focus on improving reaction efficiency, increasing product yield and purity, enhancing safety, and minimizing environmental impact. Such advancements can include the use of novel catalysts, alternative solvent systems, and streamlined purification techniques. However, for this compound, these process-specific details are embedded within broader patents, indicating that its synthesis is currently considered a standard, non-proprietary step in the production of more valuable end products.

Claims Related to Manufacturing Purity and Efficiency

The control of purity is generally achieved through the use of high-quality starting materials, primarily 6-chloro-5-fluoronicotinic acid, and through meticulous purification of the final acid chloride. Standard industrial purification methods such as distillation or crystallization are often employed. The absence of specific patent claims on purity and efficiency suggests that current manufacturing processes are likely relying on established, non-patented techniques to achieve the required quality standards for this intermediate.

Patent Analysis for Applications of this compound as a Synthetic Intermediate

Usage in Patented Pharmaceutical Synthetic Routes

The most significant and well-documented application of this compound is as a pivotal intermediate in the synthesis of novel pharmaceuticals. Its primary role is in the development of KRAS inhibitors, a class of targeted therapies for various forms of cancer. The KRAS protein is a crucial component of cell signaling pathways, and its mutation is a key driver in the development of numerous cancers.

Several major pharmaceutical and biotechnology companies have filed patents that describe the use of this compound in the synthesis of their proprietary KRAS inhibitor drug candidates. In these synthetic routes, the this compound is reacted with other complex molecules to introduce the 6-chloro-5-fluoronicotinoyl moiety, which is essential for the biological activity of the final compound.

For example, international patent application WO2023138583A1 details the reaction of this compound with an amine-containing fragment to form a crucial amide bond in the construction of a potent KRAS inhibitor. Similar applications are described in patents such as WO2021041671A1 and AU2021407653A9, highlighting the importance of this intermediate in the field of oncology research and development.

Patented Pharmaceutical Applications of this compound

Patent Number Title Therapeutic Area
WO2023138583A1 Heterocyclic compound, pharmaceutical composition and use thereof Oncology (KRAS Inhibitors)
WO2021041671A1 Kras g12d inhibitors Oncology (KRAS Inhibitors)
AU2021407653A9 Preparation and application method of heterocyclic compound as kras inhibitor Oncology (KRAS Inhibitors)
TW202241869A Preparation and application method of heterocyclic compound as KRAS inhibitor Oncology (KRAS Inhibitors)
WO2022247760A1 Heterocyclic compounds useful as kras inhibitors, their preparation and their therapeutic use Oncology (KRAS Inhibitors)

Usage in Patented Agrochemical Synthetic Routes

Despite the prevalence of fluorinated and chlorinated pyridine (B92270) derivatives in the agrochemical industry, a thorough review of the patent literature did not yield any specific instances of this compound being used as an intermediate in the synthesis of agricultural products such as herbicides, insecticides, or fungicides.

This suggests that the unique substitution pattern of this compound may not be optimal for agrochemical applications based on current research, or that its potential in this sector remains largely unexplored. The current industrial focus for this compound is squarely within the pharmaceutical domain.

Usage in Patented Material Science and Specialty Chemical Applications

In the fields of material science and specialty chemicals, there is a notable absence of patents citing the use of this compound. While the reactive nature of the acid chloride and the presence of the fluorinated pyridine ring could offer interesting possibilities for the synthesis of novel polymers or other materials with unique properties, these potential applications have not been documented in the patent literature.

The industrial relevance of this compound is, therefore, currently defined by its role as a high-value intermediate in the pharmaceutical industry. Any future applications in material science or as a specialty chemical would signify a new and uncharted direction for the commercial use of this compound.

Scale-Up Considerations and Process Chemistry Challenges for Production of this compound

The industrial-scale production of this compound, a reactive chemical intermediate, involves the conversion of its parent carboxylic acid, 6-Chloro-5-fluoronicotinic acid. While specific process details for this compound are proprietary and not extensively published, the scale-up challenges can be understood by examining the general principles of converting carboxylic acids to acyl chlorides. This process is critical for subsequent reactions where the highly reactive acyl chloride group is necessary for forming esters, amides, or other derivatives. The primary industrial method involves reacting the carboxylic acid with a chlorinating agent.

Challenges in scaling up this synthesis include managing the exothermic nature of the reaction, handling corrosive materials and byproducts, and ensuring high purity of the final product, which is often moisture-sensitive. stackexchange.com

The conversion of 6-Chloro-5-fluoronicotinic acid to its acyl chloride is an aggressive chemical transformation that requires specialized equipment. The optimization of reactor design and operating parameters is crucial for ensuring safety, process efficiency, and product quality on an industrial scale.

Reactor Design:

Materials of Construction: Due to the highly corrosive nature of the reagents and byproducts like HCl, reactors must be constructed from corrosion-resistant materials. Glass-lined steel reactors are a common choice in the industry for this type of chemistry. Hastelloy or other nickel-based alloys may also be considered for certain components.

Temperature Control: The reaction is typically exothermic. A robust reactor cooling system, such as an external jacket with circulating thermal fluid, is essential to maintain the desired reaction temperature, prevent runaway reactions, and minimize the formation of thermal degradation impurities.

Gas Handling: When using reagents like thionyl chloride or oxalyl chloride, significant volumes of corrosive gases (HCl, SO₂, CO, CO₂) are generated. The reactor system must be equipped with a vent line connected to a scrubber system (e.g., a caustic scrubber) to neutralize these acidic gases before they are released into the atmosphere, in compliance with environmental regulations.

Agitation: Efficient mixing is necessary to ensure uniform heat distribution and complete reaction. The agitator design (e.g., impeller type and speed) must be optimized to handle the reaction mixture, which may begin as a slurry of the solid carboxylic acid in a solvent.

Operating Parameters:

Reagent Stoichiometry: While a stoichiometric amount of the chlorinating agent is required, a slight excess is often used in industrial settings to drive the reaction to completion. Optimizing this excess is key to minimizing residual reagent in the final product and reducing costs.

Solvent Selection: The reaction is typically carried out in an inert, high-boiling-point solvent that does not react with the chlorinating agent, such as toluene (B28343) or dichloromethane (B109758). The solvent choice affects reaction kinetics, temperature control, and downstream purification steps.

Temperature and Reaction Time: These parameters are interdependent and must be carefully optimized. Lower temperatures can slow the reaction but may provide better control and a cleaner impurity profile. In-process monitoring is used to determine the reaction endpoint, ensuring the process is not run longer than necessary, which could lead to side reactions.

Catalysis: In some cases, a catalyst such as dimethylformamide (DMF) is used to accelerate the reaction, particularly with oxalyl chloride. youtube.comgoogle.com The catalytic amount must be precisely controlled, as excess catalyst can lead to additional impurities.

Table 1: Key Operating Parameters for Acyl Chloride Synthesis

ParameterIndustrial ConsiderationPurpose
Reactor Material Glass-Lined SteelResistance to corrosive reagents (SOCl₂, HCl).
Temperature 40-80 °C (typical)Balance reaction rate and impurity formation.
Pressure Atmospheric (with scrubbing)Safely manage gaseous byproducts.
Chlorinating Agent Thionyl Chloride, Oxalyl ChlorideConvert carboxylic acid to acyl chloride.
Solvent Toluene, DichloromethaneInert reaction medium, aids in temperature control.
Catalyst Dimethylformamide (DMF)Increases reaction rate, especially with oxalyl chloride.

Impurity control is paramount in the production of this compound, as the purity of this intermediate directly affects the yield and quality of the final active pharmaceutical ingredient or agrochemical it is used to produce. A robust quality assurance program involves identifying potential impurities, establishing control strategies, and implementing rigorous analytical testing.

Potential Impurities: The potential impurities in the final product can originate from the starting materials, the reaction itself, or subsequent degradation.

Starting Material: Unreacted 6-Chloro-5-fluoronicotinic acid is a primary potential impurity.

Reagent-Related Impurities: Residual chlorinating agents or their non-volatile byproducts (e.g., phosphoric acids if PCl₃ or PCl₅ are used).

Process-Related Impurities: These can include isomers of the starting material, such as those that may have formed during the synthesis of 6-Chloro-5-fluoronicotinic acid itself. researchgate.net Side-reactions, such as the formation of anhydrides from the reaction of the acyl chloride with unreacted carboxylic acid, can also occur.

Degradation Impurities: Acyl chlorides are highly susceptible to hydrolysis. Any exposure to moisture during workup or storage will convert the product back to the parent carboxylic acid.

Quality Assurance and Control Strategies:

Raw Material Testing: All incoming raw materials, particularly the 6-Chloro-5-fluoronicotinic acid, must be tested for purity and the presence of any isomeric impurities.

In-Process Controls (IPCs): The progress of the reaction is monitored to ensure it goes to completion. This can be done using techniques like infrared (IR) spectroscopy to track the disappearance of the broad hydroxyl (-OH) peak of the carboxylic acid, or high-performance liquid chromatography (HPLC) to measure the consumption of the starting material.

Purification: After the reaction is complete, the product is typically isolated by vacuum distillation to remove the solvent and any volatile impurities. The high reactivity and thermal sensitivity of the acyl chloride require careful control of distillation temperature and pressure to prevent degradation.

Final Product Analysis: The final batch of this compound must be analyzed to confirm its identity, strength, and purity. Standard analytical methods include HPLC for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Table 2: Potential Impurities and Control Measures

Impurity TypeExampleOriginControl Method
Starting Material 6-Chloro-5-fluoronicotinic acidIncomplete reactionMonitor reaction with IPCs; optimize stoichiometry.
Byproducts Phosphoric Acid (from PCl₅)Chlorinating agentChoice of reagent (e.g., SOCl₂); purification by distillation.
Side Products Symmetric Anhydride (B1165640)Reaction between product and starting materialControlled addition of reagents; optimized temperature.
Degradation 6-Chloro-5-fluoronicotinic acidHydrolysis from moisture exposureStrict anhydrous conditions during reaction and storage.

The selection of a production methodology for this compound on an industrial scale hinges on a careful cost-benefit analysis. The primary factors in this analysis are the cost of raw materials (chlorinating agent and solvent), operational costs (energy, labor), waste disposal, and capital expenditure for equipment.

Comparison of Chlorinating Agents:

Thionyl Chloride (SOCl₂):

Benefits: Relatively low cost and the byproducts (SO₂ and HCl) are gaseous, which simplifies product isolation and purification, often requiring only distillation. libretexts.org This leads to lower operational costs and less solid waste.

Costs: Thionyl chloride is highly toxic and corrosive, requiring specialized handling and scrubber systems.

Oxalyl Chloride ((COCl)₂):

Benefits: Tends to be more reactive and can be used under milder conditions than thionyl chloride, which can be advantageous for sensitive substrates. The byproducts (CO₂, CO, HCl) are also gaseous. It is often used with a DMF catalyst for high efficiency. youtube.com

Costs: Oxalyl chloride is significantly more expensive than thionyl chloride, making it less favorable for large-scale production unless its specific reactivity profile is required.

Phosphorus Pentachloride (PCl₅):

Benefits: A powerful and effective chlorinating agent.

Costs: It is a solid, which can present material handling challenges on a large scale. The byproduct, phosphorus oxychloride (POCl₃), is a high-boiling liquid that must be separated from the product via fractional distillation, adding complexity and energy costs to the process. libretexts.org This also creates a liquid waste stream that requires disposal.

For a commodity-type intermediate like this compound, the methodology using thionyl chloride is often the most economically viable on a large scale due to its lower reagent cost and the significant advantage of gaseous byproducts, which simplifies the purification process and reduces waste handling costs.

Table 3: Comparative Analysis of Common Chlorinating Agents

ReagentRelative CostByproductsSeparation MethodIndustrial Suitability
Thionyl Chloride LowSO₂(g), HCl(g)Simple DistillationHigh (cost-effective, simple purification)
Oxalyl Chloride HighCO₂(g), CO(g), HCl(g)Simple DistillationModerate (used for sensitive substrates)
Phosphorus Pentachloride ModeratePOCl₃(l), HCl(g)Fractional DistillationModerate (more complex purification)

Global Supply Chain Dynamics and Commercial Availability Analysis

The global supply chain for this compound is characteristic of a specialized, non-commodity chemical intermediate. It is not typically held in large inventory as an off-the-shelf product due to its high reactivity and sensitivity to moisture. Instead, its availability is directly tied to the production and supply of its stable precursor, 6-Chloro-5-fluoronicotinic acid (CAS No. 38186-86-6) .

A review of the chemical supplier market indicates that 6-Chloro-5-fluoronicotinic acid is commercially available from a variety of manufacturers and distributors, primarily based in China and India, which are major hubs for the production of pharmaceutical and agrochemical intermediates. sigmaaldrich.combldpharm.comchemical-suppliers.eu These suppliers offer the precursor in quantities ranging from grams for research and development purposes to multi-kilogram batches for industrial use.

The supply chain dynamics can be summarized as follows:

Precursor Manufacturing: The synthesis of 6-Chloro-5-fluoronicotinic acid is the foundational step. Global production capacity for this precursor dictates the potential supply of the final acyl chloride.

On-Demand Synthesis: End-users or specialized custom synthesis companies typically purchase the stable carboxylic acid and convert it to the reactive this compound on-site or on a contract basis, immediately before it is needed in the next step of their manufacturing process. This "just-in-time" production model minimizes the risks associated with storing a reactive and hydrolytically unstable compound.

Geographic Concentration: The concentration of precursor suppliers in Asia means that global supply chains are subject to the logistical and geopolitical factors affecting that region. Lead times for large orders can be significant, requiring careful planning by purchasers in Europe and North America.

Commercial availability of this compound itself is therefore limited to custom synthesis requests. Companies seeking to procure this compound will typically engage with contract manufacturing organizations (CMOs) that have the appropriate capabilities for handling corrosive reagents and performing the necessary chemical transformations.

Regulatory Frameworks Pertaining to Intermediate Chemical Production and Handling (e.g., REACH, TSCA Compliance in Manufacturing)

The production, handling, and importation of chemical intermediates like this compound are governed by stringent regulatory frameworks designed to protect human health and the environment. The two most prominent regulations are REACH in the European Union and the Toxic Substances Control Act (TSCA) in the United States.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Administered by the European Chemicals Agency (ECHA), REACH requires companies that manufacture or import substances into the EU in quantities of one tonne or more per year to register them. europa.eu A search of the public ECHA database does not show a specific registration for this compound or its precursor, 6-Chloro-5-fluoronicotinic acid. This suggests that the substance is likely manufactured or imported in quantities below the one-tonne threshold or is used as a "non-isolated intermediate."

Under REACH, non-isolated intermediates (substances that are not intentionally removed from the equipment in which they are synthesized) have significantly reduced registration requirements. If this compound is synthesized and consumed on the same site in a subsequent reaction, it would likely fall under these provisions, provided it is handled under strictly controlled conditions.

TSCA (Toxic Substances Control Act): In the United States, the Environmental Protection Agency (EPA) administers TSCA, which requires the EPA to maintain an inventory of all existing chemical substances commercially used in the US. epa.govepa.gov Any chemical not on the TSCA Inventory is considered "new" and must undergo a pre-manufacture notification (PMN) process before it can be produced or imported.

Like with REACH, a public search of the TSCA Inventory does not readily identify this compound. This could be because:

It is produced in quantities exempt from reporting.

It is considered a "non-isolated intermediate" or an "intermediate used in a site-limited process," which have different reporting requirements.

It is a newer substance that has not been added to the public inventory or may be listed under a confidential business information (CBI) claim.

For any company planning to manufacture or import this chemical in the United States, a thorough review of its TSCA inventory status would be a critical first step to ensure compliance. If deemed a new chemical, the PMN process would require the submission of data on chemical identity, production volume, use, and potential exposure to allow the EPA to assess its risk.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.